

Unveiling the Structure of Benzyltrimethylammonium Tribromide: A Technical Guide

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Compound of Interest

Compound Name: *Benzyltrimethylammonium
tribromide*

Cat. No.: *B1270865*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Benzyltrimethylammonium tribromide** (BTMABr₃), a versatile reagent in organic synthesis. This document details its synthesis, physicochemical properties, and the analytical techniques pivotal for its structural characterization. While a definitive single-crystal X-ray structure has not been publicly reported, this guide synthesizes available data to present a thorough understanding of its molecular architecture.

Physicochemical Properties

Benzyltrimethylammonium tribromide is a stable, orange to dark yellow crystalline powder. [1] It is recognized for its role as a solid brominating agent and a phase-transfer catalyst, offering a safer and more manageable alternative to liquid bromine. [1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[1][2]
Molecular Weight	389.96 g/mol	[1][2]
Appearance	Orange to dark yellow crystalline powder	[1]
Melting Point	99-105 °C	[1]
CAS Number	111865-47-5	[2][3]
InChI	InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1	[2]
SMILES	C--INVALID-LINK-- (C)CC1=CC=CC=C1.[Br-] [Br]Br	[2]

Synthesis of Benzyltrimethylammonium Tribromide

The synthesis of **Benzyltrimethylammonium tribromide** can be achieved through the reaction of Benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution. An alternative method involves the direct reaction of Benzyltrimethylammonium chloride with bromine. A generalized experimental protocol is detailed below.

Experimental Protocol: Synthesis

Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate (NaBrO₃)
- Hydrobromic acid (HBr, 48%)
- Distilled water

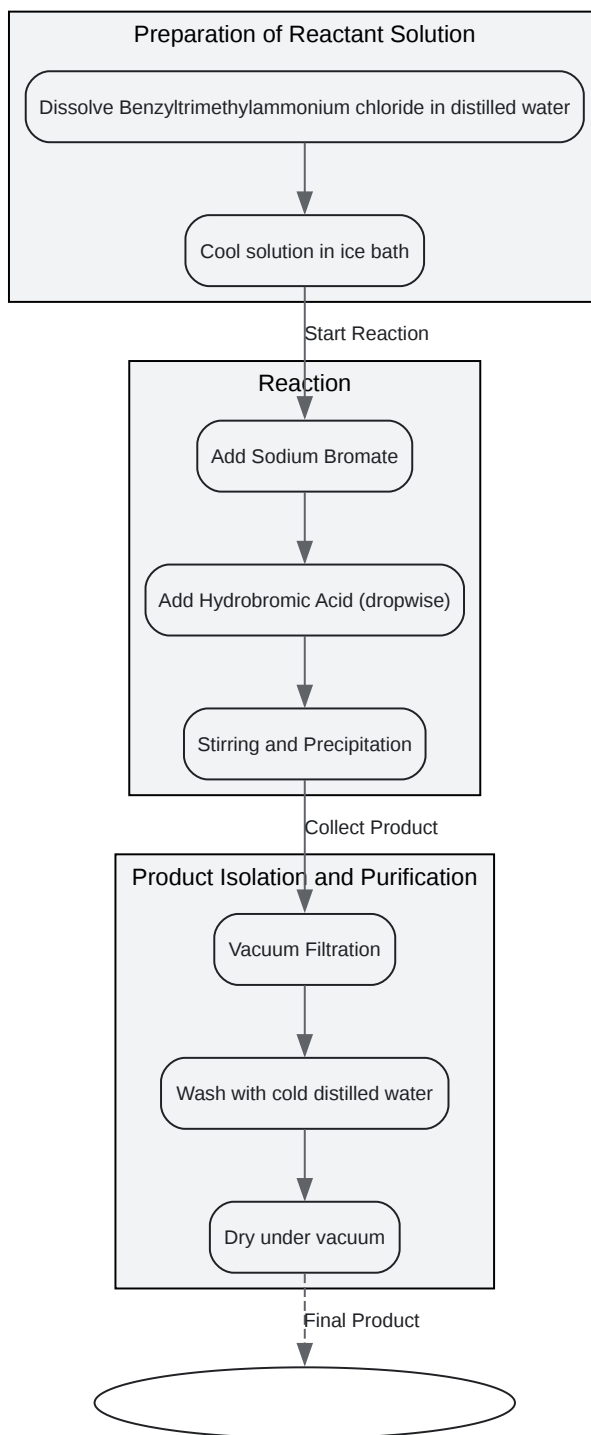
- Ice bath

Procedure:

- Dissolve Benzyltrimethylammonium chloride in distilled water in a round-bottom flask.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a stoichiometric amount of sodium bromate to the cooled solution.
- To this mixture, add hydrobromic acid dropwise while maintaining the low temperature and vigorous stirring.
- The formation of an orange-yellow precipitate indicates the formation of **Benzyltrimethylammonium tribromide**.
- Continue stirring for a specified period to ensure complete reaction.
- Collect the solid product by vacuum filtration.
- Wash the product with cold distilled water to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to yield the final **Benzyltrimethylammonium tribromide**.

Diagram of Synthesis Workflow:

Synthesis of Benzyltrimethylammonium Tribromide

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Benzyltrimethylammonium tribromide**.

Structural Elucidation

The structural elucidation of **Benzyltrimethylammonium tribromide** involves a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Molecular Structure

The structure consists of a Benzyltrimethylammonium cation ($[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3]^+$) and a linear tribromide anion ($[\text{Br}_3]^-$). The positive charge on the cation is localized on the quaternary nitrogen atom. The tribromide anion is formed by the association of a bromide ion with a bromine molecule.

Diagram of Molecular Structure:

Caption: Representation of the ionic components of **Benzyltrimethylammonium tribromide**.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and trimethylammonium groups. The aromatic protons of the benzyl group typically appear as a multiplet in the region of 7.5-7.6 ppm. The methylene protons (CH_2) of the benzyl group would be observed as a singlet, and the nine equivalent protons of the three methyl groups (CH_3) attached to the nitrogen would also appear as a singlet, typically at a lower chemical shift.
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework. Distinct signals are expected for the aromatic carbons, the methylene carbon, and the methyl carbons. The chemical shifts would be influenced by the electron-withdrawing effect of the quaternary ammonium group.

3.2.2. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule.

- **IR Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic ring.
- **Raman Spectroscopy:** Raman spectroscopy is particularly useful for detecting the symmetric stretching vibration of the tribromide anion, which is often observed as a strong, sharp peak in the low-frequency region (around 160 cm^{-1}).

A summary of expected spectroscopic data is presented in Table 2.

Spectroscopic Data	Expected Chemical Shifts / Wavenumbers
^1H NMR (ppm)	$\sim 7.5\text{-}7.6$ (m, 5H, Ar-H), Singlet for CH_2 protons, Singlet for $\text{N}(\text{CH}_3)_3$ protons
^{13}C NMR (ppm)	Signals in the aromatic region (125-140 ppm), Signal for CH_2 carbon, Signal for $\text{N}(\text{CH}_3)_3$ carbons
IR (cm^{-1})	$\sim 3100\text{-}3000$ (Ar C-H stretch), $\sim 3000\text{-}2850$ (Aliphatic C-H stretch), ~ 1600 & ~ 1450 (Ar C=C stretch)
Raman (cm^{-1})	Strong, sharp peak around 160 cm^{-1} (Br-Br-Br symmetric stretch)

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate bond lengths, bond angles, and the overall packing of the ions in the crystal lattice. Although a specific crystallographic information file (CIF) for **Benzyltrimethylammonium tribromide** is not readily available in public databases, analysis of related quaternary ammonium tribromide structures reveals a generally linear or near-linear geometry for the $[\text{Br}_3]^-$ anion.

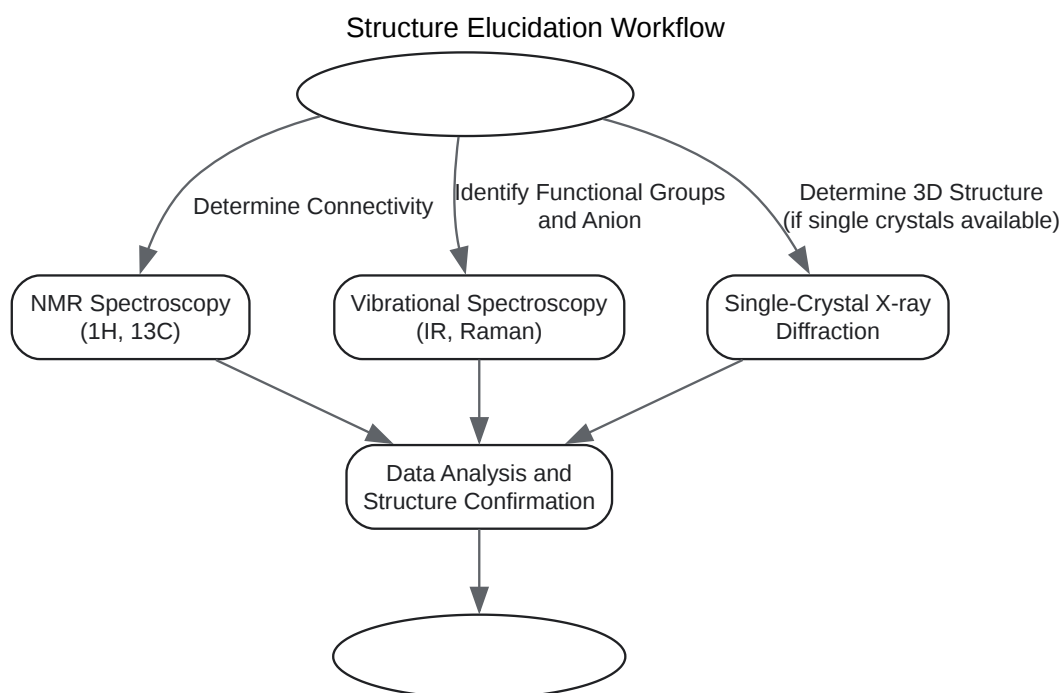
Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Suitable single crystals of **Benzyltrimethylammonium tribromide** are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a compound like **Benzyltrimethylammonium tribromide** follows a logical progression of experiments.

Diagram of Structure Elucidation Workflow:



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Caption: A logical workflow for the structural elucidation of **Benzyltrimethylammonium tribromide**.

Conclusion

The structure of **Benzyltrimethylammonium tribromide** is characterized by the ionic association of a Benzyltrimethylammonium cation and a tribromide anion. Its structure is primarily elucidated through a combination of spectroscopic methods, with NMR providing detailed information about the organic cation and Raman spectroscopy being particularly effective for identifying the tribromide anion. While a definitive single-crystal X-ray structure would provide the most precise atomic arrangement, the available data from various analytical techniques allows for a confident assignment of its chemical structure. This guide provides researchers and professionals with the fundamental knowledge and experimental considerations for the synthesis and structural characterization of this important brominating agent.

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